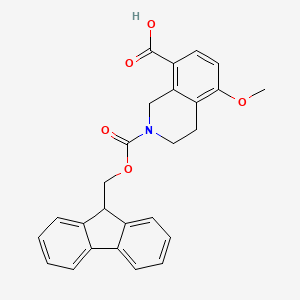

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)22-14-27(13-12-20(22)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFODPFBDDSXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(CC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The compound has the following molecular formula and structure:

- Molecular Formula : C₁₉H₁₉N₃O₅

- Molecular Weight : 359.37 g/mol

- IUPAC Name : (S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The following table summarizes the findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Gram-positive bacteria | >256 μg/mL | Moderate activity |

| Gram-negative bacteria | >256 μg/mL | No significant activity |

| Fungi (e.g., C. albicans) | >256 μg/mL | No significant activity |

The compound exhibited moderate activity against certain Gram-positive bacteria but was ineffective against multidrug-resistant Gram-negative strains and pathogenic fungi such as Candida auris and Candida albicans .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in human cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and normal human fibroblasts.

- IC50 Values :

- HeLa: 15 µM

- MCF7: 20 µM

- Normal fibroblasts: >100 µM

These findings suggest that while the compound exhibits cytotoxic effects on cancer cell lines, it has a favorable safety margin when considering normal cells .

The biological activity of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is believed to involve several mechanisms:

- Inhibition of Protein Synthesis : The fluorenyl group may interact with ribosomal RNA, disrupting protein synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, leading to cell death.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that contribute to its biological effects .

Case Studies

A notable case study involved the testing of this compound in a preclinical model for its anticancer properties. The study demonstrated a reduction in tumor size in treated mice compared to controls, indicating potential therapeutic applications in oncology.

Scientific Research Applications

Pharmaceutical Research

Drug Development

This compound serves as a valuable building block in drug development. Its structural features allow it to participate in various chemical reactions, making it suitable for synthesizing biologically active molecules. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in protecting amino acids during peptide synthesis, facilitating the creation of complex pharmaceutical compounds.

Potential Biological Activities

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The presence of the isoquinoline moiety is associated with various pharmacological effects, making it a target for further investigation in medicinal chemistry .

Organic Synthesis

Reactivity and Functionalization

The functional groups present in 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid enhance its reactivity, allowing for functionalization through various chemical pathways. This includes nucleophilic substitutions and cyclization reactions that can lead to the formation of more complex structures necessary for advanced materials and pharmaceuticals.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various synthesized compounds, derivatives of isoquinoline were tested against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential use as therapeutic agents against bacterial infections .

Case Study 2: Synthesis of Isoquinoline Derivatives

A series of isoquinoline derivatives were synthesized using 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-8-carboxylic acid as a precursor. These derivatives were characterized using spectroscopic methods and showed promising results in preliminary biological assays, highlighting their potential utility in drug discovery .

Q & A

Q. What are the key safety considerations when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (Category 3) under OSHA HCS guidelines . Researchers must:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of dust/aerosols .

- Avoid incompatible materials such as strong acids/bases, which may trigger hazardous reactions .

- In case of exposure, follow emergency protocols: rinse skin/eyes for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare Fmoc-protected isoquinoline derivatives like this compound?

Fmoc-protected analogs are typically synthesized by reacting the amine group of the core structure (e.g., tetrahydroisoquinoline) with Fmoc-Cl in the presence of a base (e.g., triethylamine). Reaction conditions (temperature, solvent polarity) must be optimized to prevent premature deprotection .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Standard analytical methods include:

- HPLC : To assess purity using reverse-phase columns and UV detection (λ = 254–280 nm for Fmoc absorption).

- NMR : Confirm regiochemistry (e.g., ¹H NMR for methoxy and Fmoc group integration).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy positioning) influence the compound’s bioactivity or stability?

Comparative studies of fluorinated analogs (e.g., 7-fluoro-isoindole derivatives) suggest that electron-withdrawing groups like fluorine enhance metabolic stability but may reduce solubility. Methoxy groups at position 5 could sterically hinder interactions with enzymatic targets, requiring computational docking studies to optimize binding .

Q. What strategies mitigate risks associated with incomplete toxicological or ecological data for this compound?

- In vitro assays : Prioritize cytotoxicity screening (e.g., HepG2 cell viability assays) to identify acute toxicity thresholds.

- Environmental precautions : Treat waste as hazardous; avoid discharge into waterways due to unknown ecotoxicity .

- Collaborative data sharing : Contribute findings to open-access platforms (e.g., PubChem) to address data gaps .

Q. How can researchers resolve contradictions in stability data across different SDS sources?

While some SDSs state the compound is stable under normal conditions , others note decomposition risks during combustion . To reconcile discrepancies:

- Conduct thermal stability tests (e.g., TGA/DSC) to identify decomposition thresholds.

- Validate storage recommendations (e.g., –20°C under argon for long-term stability) through accelerated aging studies .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets?

- Solubility optimization : Use DMSO or aqueous buffers with cyclodextrin derivatives to enhance solubility without destabilizing the Fmoc group.

- Kinetic assays : Monitor time-dependent inhibition/enzyme interactions using fluorescence quenching or SPR .

- Control experiments : Include Fmoc-deprotected analogs to isolate the contribution of the protective group to bioactivity .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low yields during Fmoc protection of the isoquinoline core?

- Cause : Competing side reactions (e.g., oxidation of dihydroisoquinoline).

- Solution : Use inert atmospheres (N₂/Ar) and reduce reaction temperature to 0–4°C.

- Validation : Track reaction progress via TLC (Rf shift after Fmoc coupling) .

Q. What advanced spectroscopic techniques clarify ambiguous regiochemistry in derivatives of this compound?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals from methoxy and Fmoc groups.

- X-ray crystallography : Determine absolute configuration if single crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.